1,1'-(Pyrazine-2,6-diyl)diethanone
CAS No.: 132855-06-2
Cat. No.: VC21145259
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132855-06-2 |
|---|---|
| Molecular Formula | C8H8N2O2 |
| Molecular Weight | 164.16 g/mol |
| IUPAC Name | 1-(6-acetylpyrazin-2-yl)ethanone |
| Standard InChI | InChI=1S/C8H8N2O2/c1-5(11)7-3-9-4-8(10-7)6(2)12/h3-4H,1-2H3 |
| Standard InChI Key | HQKWPJGYSWKVST-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CN=CC(=N1)C(=O)C |
| Canonical SMILES | CC(=O)C1=CN=CC(=N1)C(=O)C |
Introduction
1,1'-(Pyrazine-2,6-diyl)diethanone is a chemical compound with the CAS number 132855-06-2. It is characterized by its molecular formula C8H8N2O2 and molecular weight of 164.1613 g/mol . This compound is a derivative of pyrazine, a heterocyclic aromatic organic compound. Pyrazine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and chemical properties.
Synthesis and Preparation
The synthesis of 1,1'-(Pyrazine-2,6-diyl)diethanone typically involves reactions that form the pyrazine core and then attach the ethanone groups. While specific synthesis protocols for this compound are not detailed in the available literature, general methods for synthesizing pyrazine derivatives often involve condensation reactions or cyclization processes.
Suppliers and Availability
1,1'-(Pyrazine-2,6-diyl)diethanone is available from chemical suppliers like Atomax Chemicals Co., Ltd., which offers it with varying purity levels depending on customer requirements . The packaging and delivery details are typically customized according to the order specifications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume